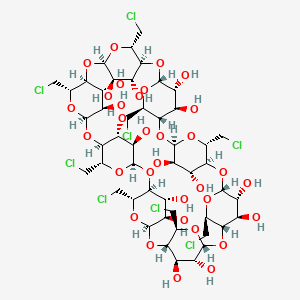
6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6-deoxy-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, replacing the hydroxyl group. This modification imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) in dimethylformamide (DMF) as a solvent. The reaction is carried out at low temperatures (0-5°C) to control the reactivity and ensure selective chlorination at the sixth position .
Another method involves the use of triphosgene or oxalyl chloride in the presence of DMF. This reaction also targets the sixth position of the glucose units, resulting in the formation of 6-chloro-6-deoxy-gamma-cyclodextrin .
Industrial Production Methods
Industrial production of 6-chloro-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorine substituents.
Complexation Reactions: The cyclodextrin cavity can form inclusion complexes with various guest molecules, altering their chemical properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace chlorine atoms with azide or thiol groups, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-6-deoxy-gamma-cyclodextrin or 6-thio-6-deoxy-gamma-cyclodextrin can be formed.
Inclusion Complexes: The formation of inclusion complexes with guest molecules can result in modified physical and chemical properties of the guest.
Scientific Research Applications
6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclodextrin derivatives.
Biology: The compound is used to study the interactions between cyclodextrins and biological molecules.
Medicine: In pharmaceutical research, 6-chloro-6-deoxy-gamma-cyclodextrin is used to improve the delivery and bioavailability of drugs.
Mechanism of Action
The primary mechanism of action of 6-chloro-6-deoxy-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules .
The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. For example, in pharmaceutical applications, the encapsulation of a drug molecule can protect it from enzymatic degradation and improve its absorption in the body .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-6-deoxy-gamma-cyclodextrin: Similar to 6-chloro-6-deoxy-gamma-cyclodextrin but with bromine atoms instead of chlorine.
6-Iodo-6-deoxy-gamma-cyclodextrin: Contains iodine atoms instead of chlorine.
6-Azido-6-deoxy-gamma-cyclodextrin: Contains azide groups instead of chlorine.
Uniqueness
6-Chloro-6-deoxy-gamma-cyclodextrin is unique due to its balance of reactivity and stability. The chlorine atoms provide a good balance between reactivity for further functionalization and stability for practical applications. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it valuable in various fields .
Properties
Molecular Formula |
C48H72Cl8O32 |
|---|---|
Molecular Weight |
1444.7 g/mol |
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
MTXQTQXMTUTSMG-HSEONFRVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


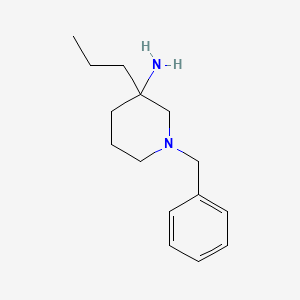
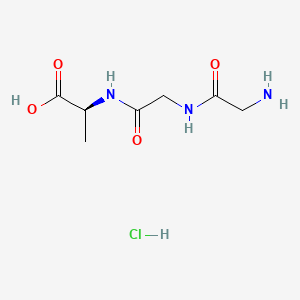
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
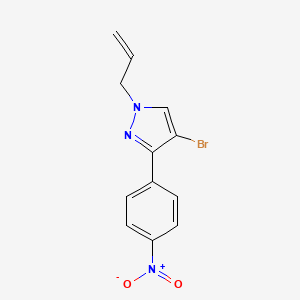



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
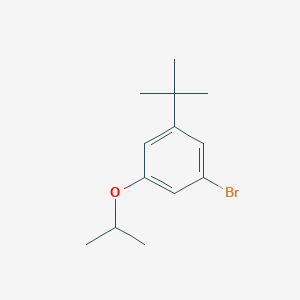
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

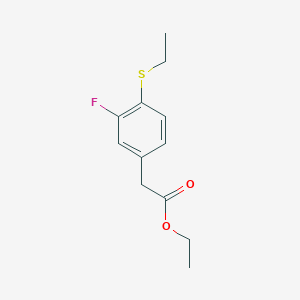
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
